Product packaging for C17H10FN5O3S(Cat. No.:)

C17H10FN5O3S

Cat. No.: B12616380
M. Wt: 383.4 g/mol
InChI Key: IUONOBRGBPBMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product contains the chemical compound with the molecular formula C17H10FN5O3S, provided for research purposes. The specific identity, properties, and research applications of this compound are not detailed in publicly available sources. Research Use Only (RUO) products are essential tools designed for laboratory research investigations, such as in pharmaceutical discovery, assay development, and fundamental scientific studies . They are not intended for use in the diagnosis, prevention, or treatment of any human or animal disease . Researchers are responsible for ensuring their use of this material complies with all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10FN5O3S B12616380 C17H10FN5O3S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H10FN5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-3-[3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole

InChI

InChI=1S/C17H10FN5O3S/c1-24-12-5-4-9(7-10(12)18)14-8-11(22-26-14)16-21-23-15(13-3-2-6-25-13)19-20-17(23)27-16/h2-8H,1H3

InChI Key

IUONOBRGBPBMKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=CO5)F

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of C17h10fn5o3s

Established Synthetic Pathways for Oxadiazole-Thiazole Hybrids

The synthesis of oxadiazole-thiazole hybrids is often achieved through multi-step sequences that first build one heterocycle, which is then used as a scaffold to construct the second. A common approach begins with the synthesis of a substituted thiazole (B1198619), followed by the formation of the oxadiazole ring. niscair.res.inresearchgate.net

A key method for forming the 1,3,4-oxadiazole (B1194373) ring is through the cyclization of an N'-acylhydrazone intermediate. mdpi.com This precursor is typically prepared by the condensation of a carbohydrazide (B1668358) with an appropriate aldehyde. biointerfaceresearch.com In the context of C17H10FN5O3S, this involves a thiazole-4-carbohydrazide (B19371) derivative. niscair.res.in

Table 1: Key Synthetic Reactions in Oxadiazole-Thiazole Hybrid Synthesis

Reaction Type Description Key Reagents
Hantzsch Thiazole Synthesis Condensation of α-haloketones with thioamides to form the thiazole ring. ijpsjournal.comnih.gov α-haloketones, Thioamides
Hydrazone Formation Condensation of a carbohydrazide with an aldehyde to form an N'-acylhydrazone. biointerfaceresearch.com Hydrazides, Aldehydes
Oxidative Cyclization Conversion of an N'-acylhydrazone into a 1,3,4-oxadiazole ring using an oxidizing agent. niscair.res.inbiointerfaceresearch.com Iodine-based reagents (e.g., DIB), Bromine, KMnO4

| Dehydrative Cyclization | Cyclization of diacylhydrazines using dehydrating agents to form 1,3,4-oxadiazoles. mdpi.com | POCl3, PPA, SOCl2 |

Oxidative Cyclization Approaches

Oxidative cyclization is a prominent and efficient method for constructing the 2,5-disubstituted 1,3,4-oxadiazole ring from N'-acylhydrazone precursors. biointerfaceresearch.com This strategy has been successfully applied to the synthesis of this compound and its analogs. niscair.res.in

One effective protocol employs (diacetoxyiodo)benzene (B116549) (DIB), a mild and environmentally friendly hypervalent iodine(III) reagent, as the oxidant. niscair.res.in The synthesis starts with a 2-(4-nitrophenylamino)-N'-(substituted benzylidene)thiazole-4-carbohydrazide. This intermediate is subjected to oxidative cyclization with DIB at ambient temperature. This method is noted for its operational simplicity, short reaction times, and the ability to tolerate a variety of substituted aldehydes, leading to good yields of the final oxadiazole-thiazole hybrids. niscair.res.in

The general reaction scheme is as follows:

Formation of Thiazole Core: A substituted thiazole bearing a carbohydrazide functional group is synthesized.

Hydrazone Synthesis: The thiazole-carbohydrazide is condensed with an aryl aldehyde (e.g., 4-fluorobenzaldehyde) to yield the corresponding N'-arylidenethiazole-4-carbohydrazide.

Oxidative Cyclization: The resulting hydrazone is treated with an oxidizing agent like DIB to induce cyclization and form the 1,3,4-oxadiazole ring, yielding the target compound. niscair.res.in

Other oxidizing agents commonly used for this transformation include potassium permanganate, bromine in acetic acid, and chloramine-T. biointerfaceresearch.com

Mechanistic Aspects of this compound Synthesis

The synthesis of the thiazole and oxadiazole rings proceeds through distinct, well-studied mechanisms.

Hantzsch Thiazole Synthesis Mechanism: The formation of the initial thiazole ring often follows the Hantzsch synthesis pathway. ijpsjournal.comnih.gov The mechanism involves the reaction of an α-halocarbonyl compound with a thioamide derivative. It begins with the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by a second nucleophilic attack from the nitrogen atom, leading to cyclization and subsequent dehydration to form the aromatic thiazole ring. ijpsjournal.comnih.gov

Oxidative Cyclization Mechanism: The mechanism for the oxidative cyclization of an N'-acylhydrazone by an iodine(III) reagent like DIB is believed to involve several steps. Initially, the hydrazone may react with the hypervalent iodine reagent, possibly involving the exchange of an acetoxy ligand to form a new hypervalent iodine intermediate. niscair.res.in This is followed by an intramolecular electrophilic attack of the hydrazone nitrogen onto the carbonyl carbon, facilitated by the oxidant. Subsequent elimination and aromatization lead to the stable 1,3,4-oxadiazole ring. niscair.res.in

Alternative pathways for forming the 1,3,4-oxadiazole ring include the dehydrative cyclization of N,N'-diacylhydrazines using strong dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). mdpi.commdpi.com This involves the removal of a water molecule to facilitate ring closure.

Development of Efficient and Environmentally Benign Synthetic Protocols

Conventional methods for synthesizing heterocyclic compounds like this compound often rely on harsh reaction conditions, toxic reagents, and long reaction times. bepls.comnih.gov Consequently, there is a significant drive toward developing more efficient and "green" synthetic protocols.

Green Chemistry Approaches:

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasonic-mediated synthesis has emerged as a powerful tool to accelerate these reactions. bepls.commdpi.comnanobioletters.com These techniques often lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comresearchgate.net For instance, ultrasound has been successfully employed in the synthesis of various thiazole and oxadiazole derivatives, offering an energy-efficient alternative. mdpi.comacs.orgnih.gov

Use of Greener Catalysts and Solvents: The replacement of hazardous reagents and solvents is a cornerstone of green chemistry. nih.gov The use of (diacetoxyiodo)benzene for oxidative cyclization is an example of employing a more benign nonmetallic oxidant. niscair.res.in Other approaches include the development of recyclable catalysts, such as chitosan-based hydrogels, which can be reused multiple times without a significant loss of activity. mdpi.comacs.org Syntheses are also being developed in greener solvents like water or polyethylene (B3416737) glycol (PEG), or under solvent-free conditions to minimize environmental impact. bepls.comresearchgate.net

Table 2: Comparison of Conventional vs. Green Synthetic Protocols

Feature Conventional Methods Green Protocols
Energy Source Refluxing, conventional heating Microwave, Ultrasound bepls.commdpi.com
Reaction Time Often several hours to days niscair.res.inmdpi.com Minutes to a few hours mdpi.comresearchgate.net
Reagents/Catalysts Strong acids (PPA), corrosive reagents (POCl3, SOCl2) mdpi.com Benign oxidants (DIB), recyclable biocatalysts (Chitosan hydrogels) niscair.res.inmdpi.com
Solvents Often volatile organic compounds (VOCs) Water, PEG, solvent-free conditions bepls.com

| Yield & Purity | Variable, may require extensive purification | Often higher yields and cleaner products mdpi.commdpi.com |

These modern protocols not only enhance the efficiency and sustainability of synthesizing complex molecules like this compound but also align with the growing demand for environmentally responsible chemical manufacturing. bepls.comnih.gov

Molecular Mechanisms of Action for C17h10fn5o3s

Target Identification and Validation Strategies

Identifying the specific molecular targets of a compound is fundamental to understanding its biological effects. nih.gov For novel compounds like those represented by the formula C17H10FN5O3S, which belong to the broader class of oxadiazole-thiazole hybrids, researchers employ a variety of strategies to pinpoint their protein binding partners and validate these interactions. nih.govresearchgate.net These methods can be broadly categorized into proteomic, chemical biology, and computational approaches. nih.gov

Proteomics offers a powerful, unbiased method to observe the global effects of a compound on the protein landscape of a cell. nih.gov This approach can identify potential drug targets by detecting changes in protein expression or post-translational modifications upon treatment with the compound. nih.gov A common technique is differential protein expression analysis using mass spectrometry, where protein levels in treated cells are compared to untreated controls. nih.gov Proteins that are significantly up- or down-regulated may represent direct targets or downstream effectors of the compound. For a hypothetical compound within the this compound class, this could reveal pathways affected by its presence.

Another advanced method is activity-based protein profiling (ABPP), which uses chemical probes to map the active sites of enzymes within the proteome. This can directly identify enzyme targets that covalently or non-covalently bind to the compound. nih.gov

Table 1: Illustrative Example of a Differential Proteomic Analysis This table represents hypothetical data that could be generated for a compound like this compound to identify affected proteins in a cancer cell line.

Protein IdentifiedAccession No.Fold Change (Treated vs. Control)P-valuePotential Role
Cyclin-dependent kinase 2P24941-2.50.001Cell Cycle Regulation
Telomerase reverse transcriptaseO14746-1.90.005Telomere Maintenance
Heat Shock Protein 90P07900+1.80.008Protein Folding, Stress Response
Thymidylate SynthaseP04818-2.10.003DNA Synthesis

Chemical biology provides tools to directly "fish" for the binding partners of a small molecule from a complex biological sample. nih.gov This is often achieved by synthesizing a derivative of the compound of interest—in this case, a molecule with the this compound scaffold—that has been modified with a reactive group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). nih.govrsc.org

These "affinity-based probes" are incubated with cell lysates, where they bind to their target proteins. nih.gov The reactive group can be photo-activated to form a permanent covalent bond with the target. nih.gov Subsequently, the tagged protein-probe complex can be pulled out of the lysate (e.g., using streptavidin beads for a biotin tag) and the protein identified by mass spectrometry. nih.gov Fluorescent probes can also be used to visualize the compound's subcellular localization and interaction with its targets directly within cells. nih.gov

Computational, or in silico, methods are instrumental in narrowing down the vast number of potential protein targets for a new compound, thereby guiding experimental validation. mdpi.com These approaches leverage large databases of known drugs, protein structures, and drug-target interactions. plos.org

One common strategy is molecular docking, which simulates the binding of the small molecule (the "ligand") into the three-dimensional structure of a potential target protein. plos.org The simulation calculates a "docking score," which estimates the binding affinity. researchgate.net For a compound with the formula this compound, its structure would be docked against a library of known protein targets, such as kinases or other enzymes implicated in cancer. nih.govresearchgate.net Another approach, known as ligand-based screening, searches for known drugs with similar chemical structures, with the assumption that similar molecules may bind to similar targets. mdpi.com These computational predictions provide a ranked list of probable targets that can then be tested experimentally. frontiersin.org

Table 2: Example of a Computational Target Prediction List This table illustrates hypothetical output from a molecular docking simulation for a this compound-like compound against a panel of cancer-related kinases.

Predicted Protein TargetProtein Data Bank (PDB) IDDocking Score (kcal/mol)Predicted Interaction Type
Cyclin-Dependent Kinase 2 (CDK-2)5IEV-10.7ATP-competitive inhibition
Mitogen-activated protein kinase 14 (MAPK14)3S3I-9.8Allosteric binding
Tyrosine-protein kinase ABL12HYY-9.5ATP-competitive inhibition
Vascular Endothelial Growth Factor Receptor 24ASD-9.1ATP-competitive inhibition

Chemical Biology and Affinity-Based Probes

Biochemical Activity and Enzymatic Inhibition Profiles

Once potential targets are identified, the next step is to characterize the compound's biochemical activity and create a detailed profile of its enzymatic inhibition. This involves controlled, cell-free experiments to confirm a direct interaction between the compound and the target protein and to quantify its potency and selectivity. dls.com

In vitro enzyme assays are the gold standard for confirming that a compound directly inhibits a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. For a compound like this compound, which belongs to a class of molecules known to inhibit enzymes like kinases or tyrosinase, purified versions of these enzymes would be used. nih.gov

The activity is typically measured by monitoring the consumption of a substrate or the production of a product, often using a spectrophotometric or fluorescent readout. mdpi.com By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%. This value is a key measure of the compound's potency. dls.com

Confirming that a compound physically binds to its target is crucial for validating it as the mechanism of action. Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can directly measure the binding affinity (expressed as the dissociation constant, Kd) and the stoichiometry of the interaction between the compound and the target protein.

X-ray crystallography provides the most detailed view of binding interactions. If a crystal of the target protein bound to the compound can be produced, this technique can reveal the precise atomic-level interactions—such as hydrogen bonds or hydrophobic contacts—between the small molecule and the amino acid residues in the protein's binding pocket. This structural information is invaluable for understanding the basis of the compound's potency and selectivity and for guiding further chemical modifications to improve its properties.

In Vitro Enzyme Assays

Cellular Pathway Modulation and Signaling Interference

The compound this compound and its structural analogs are believed to exert their effects by modulating intracellular signaling pathways that are critical for cell survival and proliferation. This modulation can lead to the induction of programmed cell death, or apoptosis, in cancer cells. The interference with these signaling cascades is a key aspect of its potential as a therapeutic agent.

One of the primary mechanisms of action appears to be the modulation of reactive oxygen species (ROS) levels within cells. ROS are chemically reactive molecules containing oxygen that play a dual role in cell signaling and damage. While normal levels of ROS are essential for various cellular processes, an imbalance can lead to oxidative stress, cellular damage, and the activation of apoptotic pathways. nih.gov Compounds structurally similar to this compound have been shown to induce apoptosis in cancer cells by altering ROS levels.

Furthermore, the signaling pathways influenced by such compounds are often those that are dysregulated in cancer. For instance, the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a complex role in cancer progression, is a potential target. nih.govnih.gov The TGF-β pathway can control cell growth, differentiation, and apoptosis. nih.gov Interference with this pathway can disrupt tumor growth and survival.

Another critical pathway in cancer biology is the Wnt/β-catenin signaling pathway. uab.edu This pathway is integral to cell proliferation, and its upregulation is often associated with a poor prognosis in various cancers, including triple-negative breast cancer. uab.edu While direct evidence for this compound is still emerging, the modulation of such fundamental cancer-related pathways is a characteristic of many bioactive small molecules.

Detailed Research Findings:

Research into compounds with the this compound scaffold has provided preliminary data on their biological effects. These findings highlight the potential for this class of compounds to interfere with cellular processes in cancer and microbial cells.

Anticancer Activity: Studies have indicated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including those of the breast and lung. The proposed mechanism involves the inhibition of enzymes that are crucial for the growth of tumors. The induction of apoptosis is a key outcome of this inhibitory action. For example, research has demonstrated that related compounds can induce apoptosis in HeLa (cervical cancer) cells and cause cell cycle arrest.

Antimicrobial Efficacy: The compound has also demonstrated activity against a range of microbial pathogens. This suggests that it may interfere with cellular pathways that are essential for the survival of these microorganisms. The mechanism is thought to involve the disruption of bacterial cell wall synthesis.

The following tables summarize the reported inhibitory activities of compounds related to this compound:

Cell LineCancer TypeConcentration (µM)Observed Effect
MCF-7Breast5Apoptosis induction
HeLaCervical10Cell cycle arrest
PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The fluorine atom and the nitro group within the this compound structure are thought to be crucial for its binding to molecular targets, such as enzymes and receptors. These interactions, often through hydrogen bonding or electrostatic forces, can lead to the inhibition of enzyme activity or the modulation of receptor function, ultimately resulting in the observed biological effects.

Preclinical Pharmacological Evaluation of C17h10fn5o3s

In Vivo Non-Human Efficacy and Pharmacological Studies

Following promising in vitro results, preclinical development proceeds to in vivo studies using non-human animal models. news-medical.net These studies are essential to understand how a compound behaves in a complex, whole biological system, providing critical information that cannot be obtained from cell cultures alone. news-medical.netwellbeingintlstudiesrepository.org

The choice of an appropriate animal model is critical for the translational success of a drug candidate. wellbeingintlstudiesrepository.org The model must be relevant to the human disease being studied. researchgate.net Based on the in vitro anticancer activity of C17H10FN5O3S analogs, the most relevant animal models would be those for oncology research.

Xenograft Models: In these models, human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or NOD/SCID mice). nih.gov This allows for the growth of human tumors in a living organism. The human cell lines tested in vitro, such as MDA-MB231 and HT-29, are commonly used for these models. nih.gov

Subcutaneous Models: The cancer cells are injected under the skin. This approach is technically straightforward and allows for easy monitoring and measurement of tumor growth. nih.gov

Orthotopic Models: The cancer cells are implanted into the corresponding organ (e.g., MDA-MB231 cells into the mammary fat pad). These models more accurately mimic the progression of human disease, including local invasion and metastasis, providing more clinically relevant data. nih.gov

For evaluating the antimicrobial properties against MRSA, a skin or soft tissue infection model in mice would be appropriate.

Table 2: Potential Non-Human Animal Models for In Vivo Evaluation of this compound

Disease Area Animal Model Cell Line/Inducer Utility
Breast CancerAthymic Nude MouseMDA-MB231 (human)Evaluation of tumor growth inhibition and metastasis in an orthotopic (mammary fat pad) model. nih.govcriver.com
Colon CancerNOD/SCID MouseHT-29 (human)Assessment of efficacy in a subcutaneous or orthotopic (cecal wall) xenograft model. nih.gov
MRSA InfectionBALB/c MouseStaphylococcus aureus (MRSA strain)Evaluation of antibacterial efficacy in a skin infection model by measuring bacterial load and wound healing. criver.com

The primary goal of in vivo preclinical studies is to demonstrate that a compound has a therapeutic effect in a relevant disease model. wellbeingintlstudiesrepository.org While specific in vivo efficacy data for this compound has not been published, the strong in vitro anticancer results would warrant its progression into xenograft mouse models of cancer.

In a typical preclinical efficacy study using a breast cancer xenograft model, mice bearing MDA-MB231 tumors would be treated with the compound. The key endpoints measured would be the rate of tumor growth over time and the final tumor volume and weight compared to a vehicle-treated control group. A successful outcome would be a statistically significant reduction in tumor growth. Further studies might also investigate the compound's effect on the formation of metastases in distant organs, a critical measure of anticancer potential. nih.gov

Similarly, in a non-human primate model for a disease like Alzheimer's, efficacy can be projected based on brain exposure and target engagement. nih.gov While not directly applicable to the current compound, this highlights the methodologies used to assess in vivo potential. The ultimate aim is to gather sufficient evidence of efficacy to justify moving the compound into the first phases of human clinical trials. wikipedia.org

Investigating Pharmacological Effects in Non-Human Systems

Detailed Research Findings:

No data from in vivo studies in non-human systems are currently available.

Data Tables:

Due to the absence of preclinical in vivo data, no data tables can be generated at this time.

Structure Activity Relationship Sar and Lead Optimization for C17h10fn5o3s Derivatives

Principles of Structure-Activity Relationship Analysis

A general discussion of SAR principles involves understanding how modifications to the chemical structure of a compound affect its biological activity. This typically involves identifying key functional groups and structural motifs that are essential for activity (the pharmacophore) and systematically altering other parts of the molecule to improve potency, selectivity, and pharmacokinetic properties. nih.govpreprints.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgneovarsity.org This involves calculating various molecular descriptors (e.g., physicochemical properties, topological indices) and using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. chemmethod.com

Design and Synthesis of C17H10FN5O3S Analogues for SAR Elucidation

The design and synthesis of analogues are central to SAR studies. nih.govnih.gov By creating a library of related compounds with systematic structural variations, researchers can probe the importance of different regions of the molecule for its biological effect. This process is crucial for identifying which modifications lead to improved therapeutic properties.

Ligand-Target Interaction Analysis and Binding Site Characterization

Understanding how a ligand interacts with its biological target at the molecular level is key to rational drug design. frontiersin.orgnih.gov Techniques such as X-ray crystallography, NMR spectroscopy, and computational docking are used to characterize the binding site and identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and selectivity. drugtargetreview.comnih.gov

Computational Chemistry and Molecular Modeling of C17h10fn5o3s

Molecular Docking Simulations

Molecular docking is a cornerstone of structure-based drug design, used to predict how a small molecule (ligand), such as C17H10FN5O3S, binds to a macromolecular target, typically a protein or nucleic acid. nih.govopenaccessjournals.com The process involves sampling a vast number of possible conformations and orientations (poses) of the ligand within the target's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.govnih.gov

The interaction between this compound and a target protein would be investigated using various docking methodologies. These methods differ in how they handle the flexibility of both the ligand and the protein. nih.govstanford.edu

Rigid Docking: In its simplest form, the protein is treated as a rigid entity while the ligand is flexible. This approach is computationally fast and suitable for high-throughput virtual screening of large compound libraries. asianjpr.com

Flexible Docking: More advanced methods account for the flexibility of protein side chains within the binding pocket. This "induced fit" model often provides a more realistic prediction of the binding mode, as proteins can undergo conformational changes to accommodate a ligand. researchgate.netmdpi.com Programs like AutoDock and GOLD utilize genetic algorithms and molecular dynamics principles to explore this flexibility. nih.govstanford.edu

Ensemble Docking: To account for larger-scale protein movements, docking can be performed against an ensemble of different protein conformations, often generated from molecular dynamics simulations or experimental structures.

The choice of methodology depends on the specific research question, the available computational resources, and the desired level of accuracy. nih.gov A typical workflow involves preparing the 3D structures of both the ligand (this compound) and the target protein, defining the binding site, running the docking algorithm, and analyzing the top-ranked poses based on their scoring function values and interaction patterns (e.g., hydrogen bonds, hydrophobic contacts, and electrostatic interactions). nih.govgithub.io

Table 1: Comparison of Common Protein-Ligand Docking Software

Software Docking Algorithm Ligand Flexibility Protein Flexibility Scoring Function
AutoDock Lamarckian Genetic Algorithm Yes Partial (sidechains) Empirical Free Energy
GOLD Genetic Algorithm Yes Partial (sidechains) Multiple (GoldScore, ChemScore)
Surflex-Dock Incremental Construction Yes Implicit (protomol) Empirical (Hammerhead)
Gnina Machine Learning/CNN Yes Implicit Machine Learning-based

This table presents a summary of features for illustrative purposes.

Beyond proteins, the interaction of this compound with nucleic acids like DNA or RNA can also be modeled. Such interactions are crucial in targeting various diseases. imrpress.com The principles of docking remain the same, but the target and forces involved differ. RNA, with its complex three-dimensional folds, presents unique challenges and opportunities for small molecule targeting. nih.gov

Analysis of docking results with DNA or RNA would focus on:

Intercalation: The insertion of the planar aromatic portions of this compound between base pairs of DNA.

Groove Binding: Fitting of the molecule within the major or minor grooves of the DNA double helix.

RNA Pocket Binding: Interaction with specific pockets or motifs within the folded RNA structure. nih.gov

The analysis highlights that interactions with RNA are often dominated by hydrogen bonding and stacking interactions, which would be key interactions to look for when modeling this compound binding. nih.gov Computational tools can predict which of these binding modes is most favorable and identify the specific nucleobases or backbone regions involved in the interaction. oup.com

Protein-Ligand Docking Methodologies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the more static picture from molecular docking. metrotechinstitute.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the behavior of this compound in complex with its target over time, typically on the scale of nanoseconds to microseconds. uzh.chscfbio-iitd.res.in

When applied to a protein-ligand complex, MD simulations can:

Assess Binding Stability: Confirm whether the binding pose predicted by docking is stable over time in a simulated physiological environment (water, ions). scfbio-iitd.res.in

Refine Docking Poses: Allow for fine-tuning of the docked structure as both the ligand and protein adjust to each other's presence.

Calculate Binding Free Energy: Employ methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of binding affinity than docking scores alone. scfbio-iitd.res.in

Reveal Allosteric Effects: Show how the binding of this compound at one site might induce conformational changes at a distant site on the protein, affecting its function. mdpi.comacs.org

A typical MD simulation workflow starts with the best-docked pose, solvates the complex in a water box, adds ions to neutralize the system, and then runs a series of energy minimization and equilibration steps before the final production simulation. github.ioacs.org Analysis of the resulting trajectory provides insights into the stability, flexibility, and key interactions of the complex. metrotechinstitute.orggithub.com

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanics (QM) provides the most accurate description of molecular properties by solving the Schrödinger equation. researchgate.net While computationally intensive, QM methods are invaluable for understanding the intrinsic properties of this compound. Density Functional Theory (DFT) is a popular QM method that balances accuracy with computational cost, making it suitable for molecules of this size. numberanalytics.comwikipedia.org

QM calculations can be used to determine:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms. numberanalytics.com

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are critical for understanding reactivity and intermolecular interactions. ijcce.ac.iracs.org

Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra, which can aid in experimental characterization. ijcce.ac.ir

Reaction Mechanisms: Elucidation of potential metabolic pathways or chemical reactions involving the compound.

For instance, DFT calculations could precisely map the electron-rich and electron-poor regions of this compound, predicting where it is likely to act as a hydrogen bond donor or acceptor—crucial information for understanding its binding to a biological target. acs.org

Table 2: Predicted Electronic Properties of a Hypothetical Compound via DFT

Property Description Potential Implication for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability
HOMO-LUMO Gap Energy difference between HOMO and LUMO Relates to chemical reactivity and stability
Molecular Electrostatic Potential (MEP) Maps electrostatic potential onto the electron density surface Identifies sites for electrophilic and nucleophilic attack

This table illustrates the types of data generated from QM calculations and their relevance.

Cheminformatics and In Silico Screening for this compound Related Compounds

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. ncsu.eduectnmoocs.eu If this compound were identified as a "hit" compound, cheminformatics tools would be essential for the next steps of drug discovery. qima-lifesciences.com

Key applications include:

Virtual Screening: Using the structure of this compound as a query, large chemical databases (like ZINC, ChEMBL) can be searched for structurally similar compounds. enamine.netlongdom.org This is a form of ligand-based drug design. jocpr.com

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate chemical structure with biological activity. nih.gov If initial activity data for this compound and its analogs were available, a QSAR model could be built to predict the activity of new, unsynthesized compounds, guiding lead optimization. globalresearchonline.netnih.gov

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and related molecules. This early assessment helps to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity. ncsu.edunih.gov

Through these integrated computational approaches, researchers can build a comprehensive profile of this compound, predict its interactions and potential as a therapeutic agent, and rationally design improved derivatives, all while minimizing the time and resources required for experimental work. patsnap.com

Current Research Gaps and Future Directions in C17h10fn5o3s Investigation

Unexplored Therapeutic Areas for C17H10FN5O3S Applications

While the primary focus of PF-06459988 research has been on cognitive impairment, particularly in the context of schizophrenia, the underlying mechanism of PDE2A inhibition suggests a broader therapeutic potential that remains largely unexplored. nih.govpatsnap.comcpn.or.kr The regulation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) by PDE2A is a fundamental cellular signaling process, indicating that its modulation could impact a variety of physiological and pathological conditions. nih.govpatsnap.com

Future research should systematically investigate the applicability of this compound in other neurological and systemic disorders. Preclinical studies have suggested that PDE2A inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's by enhancing synaptic plasticity and memory formation. patsnap.com Furthermore, the role of PDE2A in cardiovascular diseases, where it can influence vasodilation and inflammation, presents another promising, yet underexplored, therapeutic avenue. patsnap.com The potential for this compound to modulate the immune response also opens up possibilities in oncology and the treatment of inflammatory conditions. patsnap.complos.org A summary of potential, yet unexplored, therapeutic areas for this compound is presented in Table 1.

Potential Therapeutic AreaRationale for ExplorationKey Pathophysiological Target
Alzheimer's DiseaseEnhancement of synaptic plasticity and memory formation through PDE2A inhibition. patsnap.comfrontiersin.orgCognitive Decline
Parkinson's DiseaseNeuroprotective effects by modulating neuroinflammation. patsnap.complos.orgNeurodegeneration
Cardiovascular Diseases (e.g., Hypertension)Promotion of vasodilation and reduction of inflammation. patsnap.comVascular Dysfunction
OncologyModulation of the immune response to enhance anti-tumor activity. patsnap.comTumor Microenvironment
Stroke RecoveryEnhancement of axonal sprouting and functional connectivity. researchgate.netNeuronal Repair

Novel Mechanistic Insights and Target Deconvolution

A deeper understanding of the molecular interactions of this compound is crucial for its future development. While it is known to be a selective PDE2A inhibitor, the precise details of its binding and the full spectrum of its downstream effects are not yet fully elucidated. nih.govpatsnap.com Advanced research should focus on "target deconvolution," the process of identifying all molecular targets of a drug candidate. technologynetworks.comnih.govresearchgate.net This is critical as many small molecules interact with multiple targets, a phenomenon that can lead to both therapeutic benefits and off-target side effects. nih.gov

Several innovative techniques can be employed for this purpose. Affinity chromatography, where the small molecule is immobilized to capture its binding partners from cell extracts, followed by mass spectrometry, can provide a direct identification of interacting proteins. technologynetworks.comnih.gov Another powerful approach is expression cloning, including methods like phage display, which can screen vast libraries of proteins for binding affinity to the compound. technologynetworks.comnih.gov Furthermore, chemical proteomics and label-free techniques offer ways to identify target proteins directly within a complex biological sample. nih.gov A novel platform leveraging CRISPR knockout libraries has also been developed to identify drug targets by linking the drug's activity to a selection system. nih.gov Understanding the full target profile of this compound will be instrumental in predicting its efficacy and safety, and may reveal novel mechanisms of action.

Advanced Preclinical Research Methodologies for this compound Evaluation

The evaluation of a central nervous system (CNS) drug candidate like this compound requires sophisticated preclinical models that can accurately predict its effects in humans. mdpi.comfrontiersin.org Future research should move beyond traditional models to incorporate more advanced and translational methodologies.

For assessing cognitive enhancement, a range of animal models mimicking various aspects of human cognitive impairment are available. mdpi.comscienceopen.comacs.orgkosfaj.org These include models of Alzheimer's disease that exhibit amyloid-beta deposition and cognitive deficits, providing a relevant platform to test the neuroprotective and cognitive-enhancing effects of this compound. mdpi.comscienceopen.com To study neuroinflammation, which is increasingly recognized as a key factor in many neurological disorders, in vitro models using co-cultures of neurons and glial cells, as well as 3D "organ-on-a-chip" models, can provide a more accurate representation of the brain's microenvironment than traditional 2D cultures. cpn.or.krplos.orgnih.gov These models allow for the detailed investigation of the compound's anti-inflammatory properties and its impact on cell-cell interactions within the CNS. nih.gov Table 2 outlines some advanced preclinical models relevant for the evaluation of this compound.

Preclinical Model TypeSpecific ExampleKey Parameter for EvaluationRelevance to this compound
Animal Models of Cognitive ImpairmentAmyloid-beta (Aβ)-injected mice. kosfaj.orgLearning and memory function. kosfaj.orgAssessing pro-cognitive effects.
Animal Models of NeurodegenerationTransgenic mouse models of Alzheimer's Disease (e.g., 5XFAD). acs.orgAβ plaque deposition, neuroinflammation. acs.orgEvaluating disease-modifying potential.
In Vitro Neuroinflammation ModelsCo-cultures of neurons and microglia. nih.govCytokine release, microglial activation. cpn.or.krplos.orgInvestigating anti-inflammatory mechanisms.
3D Brain Organoids"Organ-on-a-chip" models. nih.govBlood-brain barrier permeability, complex cell interactions. nih.govPredicting human brain exposure and response.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mdpi.comnih.gov These powerful computational tools can accelerate the identification of new drug candidates, predict their properties, and optimize their development. mdpi.comresearchgate.netveterinaria.org For a compound like this compound, AI and ML can be applied in several key areas.

Firstly, ML models can be used to screen large compound libraries to identify novel PDE inhibitors with improved potency and selectivity. mdpi.com These models are trained on existing data of known inhibitors and can predict the activity of new, untested molecules. mdpi.comtandfonline.com Secondly, AI can be employed to predict the pharmacokinetic properties of drug candidates, such as their ability to cross the blood-brain barrier, a critical factor for CNS drugs. mdpi.commdpi.combioascent.com This can help in the early identification of compounds with favorable drug-like properties. researchgate.net Furthermore, deep learning techniques, such as convolutional and recurrent neural networks, are being used to analyze complex biological data and identify potential therapeutic candidates for neurological disorders like schizophrenia. researchgate.netveterinaria.org The application of these computational approaches to the study of this compound and other PDE2A inhibitors could significantly streamline their development and increase the probability of clinical success. tandfonline.comfigshare.com

Q & A

Q. What methodologies validate the selectivity of C₁₇H₁₀FN₅O₃S against off-target proteins?

  • Methodological Answer : Employ proteome-wide affinity profiling using chemical proteomics (e.g., activity-based protein profiling). Confirm hits with CRISPR-Cas9 knockout models and orthogonal binding assays (e.g., thermal shift assays). Cross-validate with crystallographic data to rule out nonspecific interactions .

Data Presentation and Reproducibility

  • Tables : Include raw data (e.g., IC₅₀ values, synthetic yields) in appendices, with processed data (normalized, statistically analyzed) in the main text .
  • Reproducibility Checklist : Document reagent lot numbers, instrument calibration dates, and software versions used for analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.